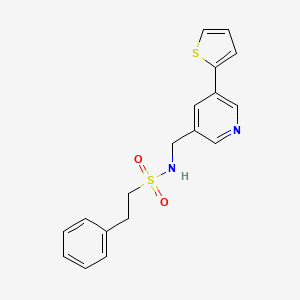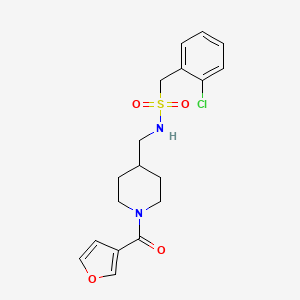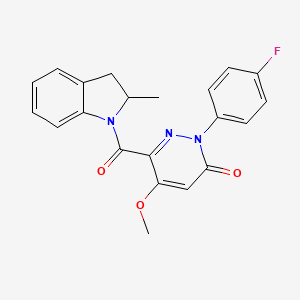
3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide” is a chemical compound that has been studied for its potential in the treatment of autoimmune diseases . It has been identified as a potent, selective, and orally bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) inverse agonist . This compound is anticipated to reduce the production of IL-17, a key pro-inflammatory cytokine .
Molecular Structure Analysis
The molecular structure of “3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide” is complex. It includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a benzamide group and a cyclopropylsulfonyl group.Applications De Recherche Scientifique
Antiproliferative Activity
This compound has been studied for its potential in antiproliferative activity . Research suggests that derivatives of this compound can inhibit the growth of cancer cells, particularly liver carcinoma cell lines like HEPG2 . The structure-activity relationship (SAR) of these derivatives indicates promising applications in cancer treatment.
Antioxidant Properties
Benzamide derivatives, including those related to the compound , have demonstrated antioxidant properties . They have been shown to exhibit total antioxidant, free radical scavenging, and metal chelating activities . These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases.
Antibacterial Activity
The compound has been associated with antibacterial activity . Benzamide derivatives have been tested against several bacterial strains and have shown effectiveness comparable to standard antibiotics . This opens up possibilities for the development of new antibacterial agents.
Anti-Inflammatory and Analgesic Properties
Some benzamide derivatives are known to have anti-inflammatory and analgesic properties . This implies that the compound could be used in the development of new medications for pain relief and inflammation control .
Drug Discovery
The compound’s core structure is a key constituent in a range of bioactive compounds, both synthetic and natural. It has been shown to have a wide scope of biological applications, making it a valuable entity in drug discovery efforts .
Inverse Agonist for RORC2
A derivative of this compound has been identified as a potent and selective inverse agonist for RORC2 (Retinoic Acid Receptor-Related Orphan Receptor C2), which is a target for the treatment of autoimmune diseases. It has shown efficacy in reducing IL-17 levels and skin inflammation in preclinical models .
Antimicrobial and Antifungal Activity
In addition to antibacterial properties, benzamide derivatives have also shown antimicrobial and antifungal activity . This broadens the scope of applications in treating various infections caused by microbes and fungi .
Mécanisme D'action
Target of Action
The primary target of the compound “3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide” is the retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) . RORC2 is a nuclear hormone receptor and is a promising target for the treatment of autoimmune diseases .
Mode of Action
The compound acts as an inverse agonist of the RORC2 receptor . An inverse agonist reduces the activity of a receptor by binding to it and inducing an opposite effect compared to the usual action of the receptor. In this case, the compound binds to RORC2 and inhibits its usual function .
Biochemical Pathways
The compound’s action on the RORC2 receptor affects the production of Interleukin-17 (IL-17) , a key pro-inflammatory cytokine . By inhibiting the function of RORC2, the compound reduces the production of IL-17, thereby affecting the inflammatory response .
Pharmacokinetics
The compound demonstrates good metabolic stability and oral bioavailability .
Result of Action
The result of the compound’s action is a reduction in the levels of IL-17 and a decrease in inflammation . This has been demonstrated in a preclinical in vivo animal model, where oral administration of the compound led to reduced IL-17 levels and less skin inflammation .
Orientations Futures
Propriétés
IUPAC Name |
3-cyano-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c18-11-14-2-1-3-15(10-14)17(21)19-12-13-6-8-20(9-7-13)24(22,23)16-4-5-16/h1-3,10,13,16H,4-9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCBRASXVGUJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Furan-2-yl)methyl][(naphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B2956413.png)

![N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2956415.png)
![3-[(4-Chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2956417.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2956418.png)
![3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2956420.png)
![rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis](/img/structure/B2956421.png)

oxidoazanium](/img/structure/B2956425.png)
![5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2956426.png)

![N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2956433.png)
![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2956434.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide](/img/structure/B2956435.png)